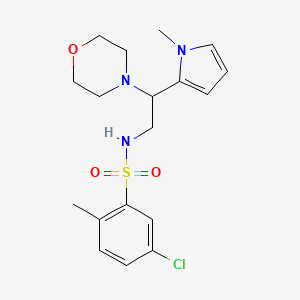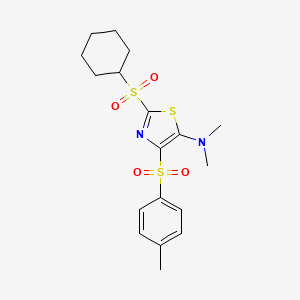
2-(ciclohexilsulfonil)-N,N-dimetil-4-tosiltiazol-5-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine is a complex organic compound that features a thiazole ring substituted with cyclohexylsulfonyl and tosyl groups
Aplicaciones Científicas De Investigación
2-(cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
The synthesis of 2-(cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine typically involves multi-step organic reactions. The general synthetic route includes the formation of the thiazole ring, followed by the introduction of the cyclohexylsulfonyl and tosyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Análisis De Reacciones Químicas
2-(cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the sulfonyl groups, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway and conditions.
Mecanismo De Acción
The mechanism of action of 2-(cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and tosyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The thiazole ring provides structural stability and specificity, allowing for selective binding to target molecules.
Comparación Con Compuestos Similares
Similar compounds to 2-(cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine include other thiazole derivatives with sulfonyl and tosyl substitutions These compounds share structural similarities but may differ in their specific substituents, leading to variations in their chemical reactivity and biological activity
Propiedades
IUPAC Name |
2-cyclohexylsulfonyl-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S3/c1-13-9-11-15(12-10-13)26(21,22)16-17(20(2)3)25-18(19-16)27(23,24)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAFZCRZMRTBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3CCCCC3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)
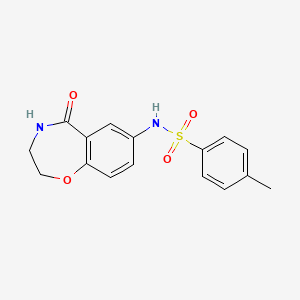
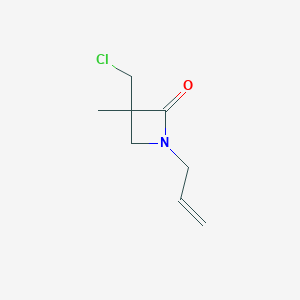

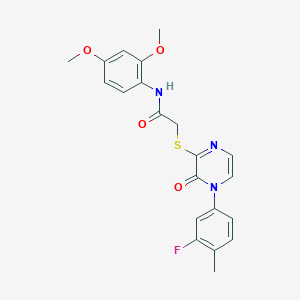
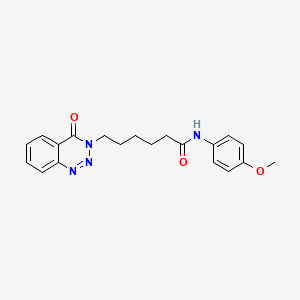
![Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)
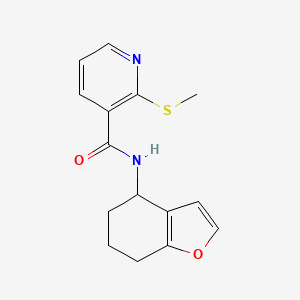
![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)
![11-methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2542979.png)
![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2542981.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2542982.png)
![N-(4-bromo-2-methylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2542983.png)
